B1193274 ODM-204

ODM-204

Número de catálogo: B1193274
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ODM-204 is an orally available inhibitor of both the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and androgen receptor (AR), with potential anti-androgen and antineoplastic activities. Upon oral administration, CYP17/AR inhibitor ODM 204 selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. In addition, ODM 204 binds to ARs in target tissues and inhibits androgen-induced receptor activation and AR nuclear translocation, which prevents the binding to and transcription of AR-responsive genes. This leads to an inhibition of growth in AR-expressing prostate cancer cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Aplicaciones Científicas De Investigación

Discovery and Development

ODM-204 is a novel nonsteroidal compound showing promise in treating castration-resistant prostate cancer (CRPC). Its dual-action mechanism involves inhibiting CYP17A1, a critical enzyme for androgen production, and blocking the androgen receptor (AR) with high affinity. In vitro studies demonstrate this compound's efficacy in inhibiting the proliferation of androgen-dependent cells and reducing tumor growth in a murine model. Additionally, it significantly potentiates the effects of leuprolide acetate, an LHRH agonist, in reducing circulating testosterone levels and the weights of androgen-sensitive organs in animal models. Notably, this compound exhibited good tolerability in both rodents and primates, marking it as a potential therapeutic option for CRPC treatment (Oksala et al., 2018).

Preclinical Data

In preclinical settings, this compound demonstrated significant promise as a dual inhibitor of CYP17A1 and AR, key targets in CRPC treatment. The compound's binding affinity to AR and its potency in inhibiting AR nuclear translocation and androgen-induced receptor activation were evident in various assays. Furthermore, this compound effectively suppressed the growth of androgen-dependent cells in vitro and showed tumor growth reduction in vivo at a specific dosage. These findings underline this compound's potential as a comprehensive treatment approach for CRPC by targeting both androgen production and AR signaling (Oksala et al., 2015).

Phase I Clinical Study Results

A Phase I dose-escalation study of this compound in patients with metastatic CRPC revealed the compound's tolerability and potential anti-tumor activity. The study, involving multiple dose levels, showed a dose-dependent increase in plasma concentration of this compound. Treatment led to a reduction in serum testosterone and PSA levels, indicators of its potential efficacy in CRPC treatment. Despite some mild adverse effects, the results suggest this compound's preliminary antitumor activity and overall tolerability, although its pharmacokinetic properties pose challenges for further development (Peltola et al., 2020).

Propiedades

Nombre IUPAC

NONE

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

ODM204;  ODM-204;  ODM 204.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.